N'-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 3-chlorophenyl and 3,5-dinitrobenzoyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chlorinated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chlorinated derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can inhibit enzyme activity and disrupt cellular processes. Additionally, the presence of nitro groups can contribute to its reactivity and potential cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to the presence of both 3-chlorophenyl and 3,5-dinitrobenzoyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H9ClN4O5 |
---|---|
Molecular Weight |
348.70 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H9ClN4O5/c15-11-3-1-2-9(4-11)8-16-17-14(20)10-5-12(18(21)22)7-13(6-10)19(23)24/h1-8H,(H,17,20)/b16-8+ |
InChI Key |
BSJZJAYZKLJXTP-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.